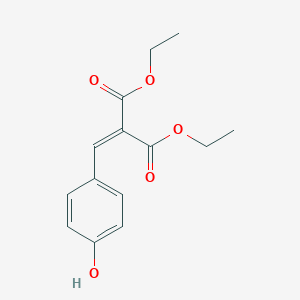

Diethyl 2-(4-hydroxybenzylidene)malonate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-[(4-hydroxyphenyl)methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-9,15H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOXKWFFLGYVKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341897 | |

| Record name | Diethyl 2-(4-hydroxybenzylidene)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17315-86-5 | |

| Record name | Diethyl 2-(4-hydroxybenzylidene)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Optimization

Knoevenagel Condensation Approaches

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, involves the reaction of an active methylene (B1212753) compound, in this case, diethyl malonate, with a carbonyl compound, 4-hydroxybenzaldehyde (B117250). The reaction is typically facilitated by a basic catalyst.

Base-Catalyzed Protocols

Weak organic bases are commonly employed to catalyze the Knoevenagel condensation, effectively promoting the reaction while minimizing side reactions. Piperidine (B6355638), pyridine (B92270), and sodium ethoxide are among the most utilized catalysts for this transformation.

Piperidine: As a secondary amine, piperidine is a classic and highly effective catalyst for the Knoevenagel condensation. tandfonline.com The reaction mechanism involves the formation of an enamine intermediate from the aldehyde and piperidine, which then reacts with the diethyl malonate. The use of piperidine often provides good to excellent yields of the desired product. For instance, a typical procedure involves refluxing a mixture of 4-hydroxybenzaldehyde, diethyl malonate, and a catalytic amount of piperidine in a suitable solvent such as ethanol (B145695) or toluene, with continuous removal of water to drive the reaction to completion.

Pyridine: Pyridine, a tertiary amine, also serves as an effective catalyst for this condensation. nih.gov Its role is to deprotonate the active methylene group of diethyl malonate, generating a carbanion that subsequently attacks the carbonyl carbon of 4-hydroxybenzaldehyde. In some variations of the Knoevenagel-Doebner modification, pyridine is not only used as a catalyst but also as a solvent, particularly when the reaction is followed by decarboxylation. tandfonline.com

Sodium Ethoxide: Sodium ethoxide, a strong base, can also be employed to catalyze the Knoevenagel condensation. pearson.com It efficiently deprotonates diethyl malonate to form the corresponding enolate, which is a potent nucleophile. pearson.com The reaction is typically carried out in an alcoholic solvent like ethanol at room temperature or with gentle heating. Care must be taken with stronger bases like sodium ethoxide to avoid potential side reactions such as self-condensation of the aldehyde or hydrolysis of the ester groups.

| Catalyst | Typical Solvent | General Reaction Conditions | Reported Yields |

|---|---|---|---|

| Piperidine | Toluene, Ethanol | Reflux with water removal | Good to Excellent |

| Pyridine | Pyridine, Toluene | Heating | Good |

| Sodium Ethoxide | Ethanol | Room Temperature to Reflux | Variable |

Acid-Catalyzed Variations

While less common than base-catalyzed methods, acid catalysis can also be employed for the Knoevenagel condensation. Lewis acids or Brønsted acids can activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the enol form of diethyl malonate. However, the use of strong acids with 4-hydroxybenzaldehyde can be problematic, as it may lead to polymerization of the aldehyde. lpnu.ua

Solvent-Mediated Synthesis Studies

The choice of solvent can significantly influence the rate and yield of the Knoevenagel condensation. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can accelerate the reaction by effectively solvating the ionic intermediates. amazonaws.com In some instances, the reaction can be carried out under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste. researchgate.net The effect of the solvent is often linked to its ability to facilitate the removal of the water by-product, thereby shifting the reaction equilibrium towards the product. thermofisher.com

| Solvent | Effect on Reaction |

|---|---|

| Toluene | Allows for azeotropic removal of water. |

| Ethanol | A common protic solvent, often used with base catalysis. |

| DMF/DMSO | Polar aprotic solvents that can accelerate the reaction rate. |

| Solvent-free | Environmentally friendly option, often combined with microwave irradiation. |

Investigation of Reaction Kinetics and Thermodynamics

Novel and Green Synthetic Strategies

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of novel strategies for the synthesis of Diethyl 2-(4-hydroxybenzylidene)malonate.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov The application of microwave irradiation to the Knoevenagel condensation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. nih.gov Microwave heating is believed to promote a more efficient and uniform heating of the reaction mixture, leading to faster reaction rates. Solvent-free microwave-assisted Knoevenagel condensations have been successfully developed, further enhancing the green credentials of this synthetic approach. researchgate.net

A typical microwave-assisted procedure might involve mixing 4-hydroxybenzaldehyde, diethyl malonate, and a catalytic amount of a base (such as piperidine or an environmentally benign catalyst like ammonium (B1175870) acetate) and irradiating the mixture in a dedicated microwave reactor for a short period. This method often leads to high yields and purity of the final product with minimal work-up.

Aqueous Media Reactions

The use of aqueous media for the Knoevenagel condensation aligns with the principles of green chemistry. While many traditional organic reactions are conducted in organic solvents, performing this synthesis in water can offer environmental benefits and sometimes unique reactivity. Research has shown that the Knoevenagel condensation can proceed in water, sometimes even without a catalyst. amazonaws.com However, the use of a catalyst is generally required for efficient reaction. The reaction involves the nucleophilic addition of the enolate of diethyl malonate to the carbonyl group of 4-hydroxybenzaldehyde, followed by dehydration. wikipedia.org

The general scheme for the reaction is as follows: 4-hydroxybenzaldehyde + Diethyl malonate → this compound + Water

Solid-Phase Synthesis Approaches

Currently, there is limited specific information available in the surveyed literature regarding the application of solid-phase synthesis for this compound. This technique is more commonly employed for the synthesis of peptides and oligonucleotides.

Catalyst Design and Evaluation for Enhanced Efficiency

The efficiency of the Knoevenagel condensation for producing this compound is highly dependent on the catalyst used. A variety of catalysts have been investigated to improve yields and reaction rates. amazonaws.com Weakly basic amines like piperidine and diethylamine (B46881) are classic catalysts for this transformation. tandfonline.comthermofisher.com The catalyst's role is to deprotonate the active methylene group of diethyl malonate, facilitating the formation of the carbanion necessary for the nucleophilic attack on the aldehyde. wikipedia.org

Studies have explored a wide range of catalysts, including:

Primary and secondary amines organicreactions.org

Ammonium salts tandfonline.com

Immobilized enzymes and proteins, such as Gelatine and Bovine Serum Albumin (BSA) amazonaws.comrsc.org

Lewis acids like ZnCl₂ amazonaws.com

Heterogeneous solid bases such as hydrotalcite and modified silica (B1680970) gel amazonaws.com

The choice of catalyst can significantly impact the reaction conditions required, with some modern catalysts allowing the reaction to proceed efficiently at room temperature. amazonaws.com For instance, microwave irradiation with alumina (B75360) as a catalyst has been reported to achieve a 90% yield in just 30 minutes. smolecule.com

Table 1: Comparison of Catalytic Systems for this compound Synthesis

| Catalyst System | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Piperidine / Acetic Acid | Toluene | Reflux | 99% | smolecule.com |

| Alumina (Microwave) | Solvent-free | 30 minutes | 90% | smolecule.com |

| Immobilized Gelatine | DMSO | Room Temp. | 85-89% | amazonaws.com |

Purification and Isolation Techniques for Research Scale

Following the synthesis, the crude product must be purified to remove unreacted starting materials, catalyst, and any byproducts. For research-scale quantities, recrystallization and column chromatography are standard and effective methods. smolecule.com

Recrystallization Methodologies

Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is critical for successful purification. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature, while impurities remain either soluble or insoluble at both temperatures.

For compounds similar to this compound, solvents like methanol (B129727) or ethanol are often effective. nih.gov The process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. Filtration then separates the purified crystals from the mother liquor containing the impurities.

Chromatographic Separations (e.g., Column Chromatography)

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. amazonaws.com For the purification of benzylidene malonates, silica gel is a commonly used stationary phase. rsc.org

The mobile phase, or eluent, is a solvent or a mixture of solvents. The polarity of the eluent is crucial and is often optimized through preliminary analysis using thin-layer chromatography (TLC). A common eluent system for compounds of this type is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. rsc.org By gradually increasing the polarity of the eluent, compounds with different polarities can be selectively eluted from the column, allowing for the isolation of pure this compound.

Table 2: Common Purification Parameters

| Technique | Stationary Phase | Mobile Phase / Solvent | Key Principle | Reference |

|---|---|---|---|---|

| Recrystallization | N/A | Methanol / Ethanol | Differential solubility at different temperatures | nih.gov |

| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate | Differential adsorption to the stationary phase | rsc.org |

Spectroscopic and Structural Elucidation

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and offers insight into its structure through the analysis of fragmentation patterns.

Under Electronic Impact (EI) conditions, Diethyl 2-(4-hydroxybenzylidene)malonate is expected to show a distinct molecular ion peak. mdpi.com The high-resolution mass would correspond to its exact mass calculated from its molecular formula (C₁₄H₁₆O₅).

Molecular Ion (M⁺): The mass spectrum would exhibit a clear molecular ion peak at a mass-to-charge ratio (m/z) of 264, corresponding to the molecular weight of the compound (264.27 g/mol ). nih.gov

Fragmentation Pattern: Arylidene malonates undergo characteristic fragmentation pathways. mdpi.com A primary and significant fragmentation involves the cleavage and loss of the diethyl malonate radical moiety. Other key fragments arise from cleavages within the ester groups and the benzylidene portion.

A summary of expected major fragments is presented below:

| m/z Value | Ion Structure/Fragment Lost |

| 264 | [M]⁺ (Molecular Ion) |

| 219 | [M - OCH₂CH₃]⁺ (Loss of an ethoxy radical) |

| 191 | [M - CO₂CH₂CH₃]⁺ (Loss of an ethoxycarbonyl radical) |

| 147 | [M - CO₂Et - CH₂CO]⁺ |

| 121 | [HOC₆H₄CH=CH]⁺ |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an effective tool for the analysis and identification of this compound in mixtures. The compound is volatilized and separated on a GC column before entering the mass spectrometer, which records the mass spectrum of the eluted compound. The retention time from the GC and the mass spectrum together provide a highly confident identification. The PubChem database records GC-MS data for this compound, listing prominent peaks at m/z values of 264 and 118, among others. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular formula is C₁₄H₁₆O₅, which corresponds to a monoisotopic mass of 264.0998 Da. nih.gov

In a typical LC-MS analysis using electrospray ionization (ESI) in positive ion mode, the compound is expected to be detected as protonated molecules [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The calculated mass-to-charge ratios (m/z) for these species provide strong evidence for the compound's identity.

| Species | Calculated m/z |

|---|---|

| [M]⁺ (Molecular Ion) | 264.10 |

| [M+H]⁺ | 265.11 |

| [M+Na]⁺ | 287.09 |

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would reveal characteristic losses from the parent ion. Common fragmentation pathways for this class of compounds include the neutral loss of ethanol (B145695) (46 Da), an ethoxy radical (45 Da), or a carboethoxy group (73 Da) from the diethyl malonate moiety.

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. An FTIR spectrum for this compound has been recorded using a KBr wafer technique. nih.gov The spectrum displays characteristic absorption bands that confirm the presence of its key structural features.

The most prominent vibrational bands expected for this molecule include a broad absorption for the phenolic hydroxyl (-OH) group, sharp, intense peaks for the ester carbonyl (C=O) groups, and absorptions corresponding to carbon-carbon double bonds (C=C) of the aromatic ring and the benzylidene group.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Phenolic O-H | 3500 - 3200 (Broad) | Stretching |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aliphatic C-H | 3000 - 2850 | Stretching |

| Ester C=O (conjugated) | 1725 - 1705 | Stretching |

| C=C (alkene & aromatic) | 1650 - 1500 | Stretching |

| Ester C-O | 1300 - 1100 | Stretching |

The conjugation of the ester carbonyl groups with the benzylidene double bond is expected to shift the C=O stretching frequency to a lower wavenumber compared to a saturated ester. vscht.cz

Electronic Absorption (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The structure of this compound contains a significant chromophore, comprising the 4-hydroxybenzylidene group in conjugation with the two ester carbonyls. nih.gov

This extended π-system is expected to absorb strongly in the ultraviolet region. The absorption is due to π → π* electronic transitions. The presence of the hydroxyl group (-OH), an auxochrome, on the phenyl ring is likely to cause a bathochromic (red) shift, moving the absorption maximum (λmax) to a longer wavelength compared to the unsubstituted benzylidene malonate. For similar benzylidenemalonates, strong absorption bands are observed. For instance, the closely related Diethyl 2-(4-nitro-benzylidene)malonate shows an absorption maximum around 305 nm. wiley-vch.de

| Chromophore | Electronic Transition | Expected Absorption Region |

|---|---|---|

| 4-Hydroxybenzylidene malonate | π → π* | Ultraviolet (UV) |

X-ray Crystallography for Solid-State Structure Determination

As of the current literature review, no public crystal structure determination for this compound has been reported. Therefore, a detailed analysis of its solid-state conformation and packing is not possible.

Information on the conformational analysis in the crystalline state is unavailable due to the absence of X-ray crystallographic data.

Information on intermolecular interactions and packing arrangements is unavailable due to the absence of X-ray crystallographic data.

Chemical Transformations and Reactivity Studies

Hydrolytic Reactions of Ester Moieties

The ester groups of Diethyl 2-(4-hydroxybenzylidene)malonate are susceptible to hydrolysis under both acidic and basic conditions, which typically yields the corresponding dicarboxylic acid, 2-(4-hydroxybenzylidene)malonic acid. smolecule.com However, the stability of this diacid is a critical factor, as it can readily undergo subsequent reactions, particularly decarboxylation.

Acid-catalyzed hydrolysis of malonic esters is a standard method for producing the corresponding malonic acids. ucalgary.ca The reaction typically involves heating the ester in the presence of a strong mineral acid, such as sulfuric acid or hydrobromic acid, in an aqueous solution. google.combeilstein-journals.org For malonic esters in general, the hydrolysis process can have a significant induction period. However, this period can be substantially reduced by adding a portion of the final malonic acid product to the initial reaction mixture, suggesting the reaction is autocatalytic to some extent. google.com

In the case of related substituted benzylidenemalonates, such as diethyl 2-(perfluorophenyl)malonate, vigorous hydrolysis with a mixture of hydrobromic acid and acetic acid at reflux temperatures leads to both hydrolysis and complete decarboxylation, yielding 2-(perfluorophenyl)acetic acid. beilstein-journals.orgnih.gov This suggests that the intermediate 2-(perfluorophenyl)malonic acid is thermally unstable under the reaction conditions. beilstein-journals.org By analogy, the acid-catalyzed hydrolysis of this compound is expected to produce 2-(4-hydroxybenzylidene)malonic acid, though its isolation may be challenging due to its propensity to decarboxylate, especially at elevated temperatures.

Table 1: Conditions for Acid-Catalyzed Hydrolysis of a Related Malonate Ester

| Substrate | Reagents | Temperature (°C) | Product(s) | Yield (%) |

|---|---|---|---|---|

| Diethyl 2-(perfluorophenyl)malonate | 48% HBr, Acetic Acid (1:5 v/v) | Reflux (120) | 2-(perfluorophenyl)acetic acid | 63 |

Data derived from a study on a structurally analogous compound, diethyl 2-(perfluorophenyl)malonate. beilstein-journals.org

Saponification, or base-mediated hydrolysis, is another common route to convert esters to carboxylic acids. smolecule.com This process typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification of the resulting dicarboxylate salt. hmdb.ca For simple malonic esters, this reaction proceeds readily. wikipedia.org

However, for more complex substrates like diethyl 2-(perfluorophenyl)malonate, studies have shown that the ester is surprisingly stable in basic solutions at ambient temperatures. At harsher conditions (e.g., higher temperatures or stronger bases), the reaction leads to a mixture of products, with the decarboxylated acetic acid derivative being a major component. beilstein-journals.orgnih.gov This indicates that, similar to the acid-catalyzed route, the diacid intermediate is prone to decomposition. Therefore, while base-mediated hydrolysis of this compound can be performed, careful control of reaction conditions would be necessary to favor the formation of the dicarboxylate salt and minimize subsequent decarboxylation upon acidification.

Decarboxylation Pathways

Malonic acids and their derivatives are well-known for their tendency to undergo decarboxylation (the loss of CO₂), a reaction that is often facile due to the stability of the resulting intermediate. ucalgary.ca This transformation is a key step in the widely used malonic ester synthesis. hmdb.ca

Heating this compound or, more commonly, the corresponding 2-(4-hydroxybenzylidene)malonic acid, is expected to induce decarboxylation. smolecule.com The mechanism of decarboxylation for β,γ-unsaturated acids like this typically proceeds through a cyclic six-membered transition state, leading to the formation of an enol, which then tautomerizes to the final product. For 2-(4-hydroxybenzylidene)malonic acid, thermal decarboxylation would be expected to yield p-coumaric acid (p-hydroxycinnamic acid). This reaction is a key step in the Knoevenagel-Doebner condensation, where a substituted benzaldehyde (B42025) is reacted with malonic acid.

Studies on phenylmalonic acids with strong electron-withdrawing groups have shown that decarboxylation may require high temperatures (160–200 °C) or the presence of a catalyst. beilstein-journals.org The thermal instability of the diacid is often exploited, with hydrolysis and decarboxylation occurring in a single pot. beilstein-journals.org

Modern synthetic methods have introduced milder, catalytic approaches to decarboxylation that avoid the need for high temperatures. These methods are broadly applicable to malonic acid derivatives.

One such approach involves photoredox catalysis . Using an organic acridinium (B8443388) photooxidant and a redox-active co-catalyst like phenyldisulfide, a direct double decarboxylation of malonic acid derivatives can be achieved under visible light irradiation. nih.govorganic-chemistry.org The mechanism involves single-electron oxidation of the carboxylate, followed by fragmentation of the resulting radical to release CO₂ and form a new carbon-centered radical, which is then quenched to give the final product.

Another mild method involves activation of the malonic acid with N,N'-carbonyldiimidazole (CDI) . This reaction proceeds at room temperature and generates a carbonyl imidazole (B134444) intermediate with the concomitant loss of one CO₂ molecule. organic-chemistry.orgorganic-chemistry.org This intermediate can then be trapped with various nucleophiles. The proposed mechanism involves the formation of a ketene, which is then captured by imidazole. organic-chemistry.org

Table 2: Modern Catalytic Decarboxylation Methods for Malonic Acid Derivatives

| Method | Catalyst System | Conditions | Key Feature |

|---|---|---|---|

| Photoredox Decarboxylation | Acridinium photooxidant, Ph₂S₂, Hünig's base | Visible light, Trifluoroethanol | Direct double decarboxylation to the alkyl product. nih.gov |

Condensation and Cyclization Reactions

The structure of this compound makes it an excellent substrate for condensation and cyclization reactions. It can act as a precursor to various heterocyclic compounds, most notably coumarins. smolecule.com

The reaction of 2-substituted diethyl malonates with 1,3-dinucleophiles like phenols, amidines, or urea (B33335) at elevated temperatures is a classic method for synthesizing six-membered heterocycles. mdpi.com A relevant example is the synthesis of 4-hydroxycoumarin (B602359) derivatives. The reaction of a dimethyl 2-arylmalonate with a substituted phenol (B47542) in a high-boiling solvent like diphenyl ether at temperatures between 200-250 °C results in a cyclocondensation reaction to form the coumarin (B35378) ring system. nih.gov In this reaction, the phenol acts as the nucleophile, and the malonate serves as the three-carbon electrophilic component, with the reaction driven by the liberation of alcohol. nih.gov Given its structural similarity, this compound is expected to undergo similar cyclization reactions with appropriate dinucleophiles to generate complex heterocyclic frameworks.

Substitution Reactions on the Benzylidene Moiety

The aromatic ring of the benzylidene group in this compound is susceptible to electrophilic aromatic substitution. The phenolic hydroxyl group is a strongly activating, ortho, para-directing group, while the electron-withdrawing alkene-dicarboxylate substituent is deactivating. The net effect typically directs incoming electrophiles to the positions ortho to the hydroxyl group (C3 and C5). Potential reactions include nitration, halogenation, and Friedel-Crafts alkylation or acylation, allowing for further functionalization of the aromatic core.

Palladium-Catalyzed Cross-Coupling and Alkene Difunctionalization Reactions

Modern synthetic chemistry heavily relies on palladium-catalyzed reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Malonate derivatives are excellent nucleophiles in these transformations.

Cross-Coupling: The phenolic hydroxyl group can be converted into a triflate (trifluoromethanesulfonate), a common leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the attachment of various aryl, alkyl, or amino groups at the C4 position of the benzylidene ring.

Alkene Difunctionalization: The conjugated alkene in this compound is a potential site for palladium-catalyzed difunctionalization reactions. These advanced reactions allow for the simultaneous addition of two different functional groups across the double bond. For example, processes involving the coupling of malonate nucleophiles with alkenes tethered to aryl or alkenyl triflates can generate functionalized cyclopentane (B165970) derivatives. While specific examples utilizing this compound as the substrate are not prevalent, its structure fits the general substrate class for such transformations.

| Reaction Type | Malonate Role | Key Reagents | Bond Formed |

|---|---|---|---|

| Arylation | Nucleophile | Aryl Halide, Pd Catalyst, Ligand | Aryl-C |

| Alkene Aryl-Alkylation | Nucleophile | Aryl Triflates with Alkene Tether, Pd Catalyst | C-C (x2) |

| Heck Reaction | Alkene Substrate | Aryl Halide, Pd Catalyst, Base | Aryl-C (alkene) |

Derivatization for Complex Molecular Architectures

The multiple reactive handles on this compound make it an excellent starting point for the synthesis of complex molecular structures. The ester groups can be hydrolyzed to carboxylic acids, converted to amides, or reduced to alcohols. The phenolic hydroxyl allows for the attachment of other molecular fragments through ether or ester linkages. This versatility has been exploited in the development of functional materials and biologically active compounds. For instance, related substituted diethyl malonates have been synthesized and characterized for use as light stabilizers in polymers, where the phenolic moiety acts as a radical scavenger. researchgate.net Furthermore, analogous structures like diethyl 2-(2-chloronicotinoyl)malonate serve as crucial intermediates in the synthesis of small-molecule kinase inhibitors for anticancer therapies, highlighting the importance of this chemical scaffold in drug discovery. atlantis-press.com

Computational and Theoretical Investigations

Quantum Chemical Studies (e.g., Density Functional Theory – DFT)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), offer a detailed picture of the molecule's electronic landscape. While direct DFT studies on Diethyl 2-(4-hydroxybenzylidene)malonate are not extensively detailed in the provided search results, analysis of closely related compounds such as Diethyl 2-(3,4-dihydroxybenzylidene)malonate (DDBM) provides valuable analogous data. These studies typically utilize basis sets like B3LYP/6-311++G(d,p) to perform calculations.

The electronic structure of compounds similar to DHBM has been investigated to understand their reactivity and stability. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energies of these frontier orbitals and the resulting HOMO-LUMO gap are key indicators of chemical reactivity and the ability of the molecule to undergo charge transfer.

For a related compound, Diethyl 2-(3,4-dihydroxybenzylidene)malonate, the calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule. Furthermore, Molecular Electrostatic Potential (MEP) maps show that negative potential sites are concentrated on oxygen atoms, while positive potential sites are found on hydrogen atoms, highlighting the regions susceptible to electrophilic and nucleophilic attack.

| Parameter | Finding for Analogous Compounds | Significance |

|---|---|---|

| HOMO-LUMO Gap | Indicates intramolecular charge transfer capabilities. | Relates to the molecule's electronic excitability and chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | Negative potential on oxygen atoms, positive on hydrogen atoms. | Identifies reactive sites for interactions with other molecules. |

The primary synthesis route for this compound is the Knoevenagel condensation, which involves the reaction of 4-hydroxybenzaldehyde (B117250) with diethyl malonate. The mechanism proceeds through the formation of an enolate from diethyl malonate, which then performs a nucleophilic attack on the aldehyde's carbonyl group, followed by dehydration. While this pathway is well-established, specific quantum chemical studies elucidating the precise transition state structures and energies for this particular reaction are not detailed in the available literature. Such studies would involve mapping the potential energy surface of the reaction to identify the lowest energy path from reactants to products, providing critical insights into the reaction kinetics and mechanism.

DFT calculations are a reliable method for predicting spectroscopic parameters, which can then be compared with experimental data for structural validation. For analogous compounds, ¹H and ¹³C NMR chemical shifts have been calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical calculations have shown good agreement with experimental NMR data.

Similarly, vibrational frequencies can be calculated and assigned based on Potential Energy Distribution (PED) analysis. These computational predictions are invaluable for interpreting experimental FT-IR spectra and confirming the molecular structure.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is particularly useful in drug discovery for modeling the interaction between a ligand and its protein target.

Molecular docking studies have been performed to investigate how this compound (DHBM) interacts with the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs. These simulations predict the binding mode of DHBM within the active site of COX-2. The results indicate that DHBM binds effectively through a combination of hydrogen bonding and hydrophobic interactions. This binding is a crucial factor in its potent and selective inhibition of the COX-2 enzyme, with one study reporting an IC₅₀ value of 0.5 μM for COX-2, compared to over 100 μM for COX-1.

The docking studies for similar cyclooxygenase inhibitors reveal common interaction patterns. For instance, various inhibitor moieties are often observed to be surrounded by hydrophobic pockets within the enzyme's active site. Additionally, hydrogen bond formation with key residues is a recurring theme in the stabilization of the enzyme-ligand complex.

| Interaction Type | Description for DHBM and COX-2 | Key Interacting Residues |

|---|---|---|

| Hydrogen Bonding | The 4-hydroxyl group of the benzylidene moiety forms a hydrogen bond with the side chain of a key amino acid. | Ser530 |

| Hydrophobic Interactions | The diethyl malonate portion of the molecule interacts with a hydrophobic pocket within the active site. | Not specified for DHBM, but analogous inhibitors interact with Tyr385, Trp387, Phe518, and Leu352. |

The molecular docking simulations provide a detailed characterization of the binding site of COX-2 when complexed with DHBM. The 4-hydroxyl group of DHBM is predicted to form a critical hydrogen bond with the side chain of Serine 530 (Ser530). This interaction is significant as Ser530 is a crucial residue in the active site of cyclooxygenase enzymes. Meanwhile, the diethyl malonate group of DHBM fits into a hydrophobic pocket within the enzyme's active site.

Understanding these specific interactions at the molecular level is essential for explaining the compound's inhibitory activity and provides a basis for the rational design of new, even more potent and selective COX-2 inhibitors.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide a detailed understanding of the conformational flexibility and interaction dynamics of a compound.

Conformational Landscape Exploration

Exploring the conformational landscape of this compound would involve simulating the molecule's dynamic behavior to identify its most stable three-dimensional shapes or conformers. This analysis is crucial as the biological activity of a molecule is often dependent on its conformation.

Currently, there are no specific published MD simulation studies that detail the conformational landscape of this compound. Such a study would typically involve calculating parameters like dihedral angle distributions, root-mean-square deviation (RMSD), and radius of gyration (Rg) over the course of the simulation to characterize the molecule's flexibility and preferred geometries.

Ligand-Target Recognition Dynamics

MD simulations are also instrumental in understanding how a ligand, such as this compound, interacts with a biological target, like a protein receptor. These simulations can elucidate the key amino acid residues involved in binding, the stability of the ligand-protein complex, and the energetic contributions of various interactions.

As there are no specific studies on the interaction of this compound with any particular biological target, a detailed account of its ligand-target recognition dynamics cannot be provided. A hypothetical study would involve docking the compound into the active site of a target protein and then running MD simulations to observe the stability of the binding pose and the nature of the intermolecular forces, such as hydrogen bonds and hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

QSAR and cheminformatics approaches use statistical and computational methods to correlate the chemical structure of compounds with their biological activities. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a particular biological effect.

Predictive Modeling for Biological Activities

QSAR models are developed by analyzing a dataset of compounds with known activities against a specific biological target. These models can then be used to predict the activity of compounds that have not yet been synthesized or tested. For this compound, a QSAR study would require a series of structurally related compounds with measured biological data.

A search of the scientific literature did not yield any QSAR studies that have developed predictive models for the biological activities of this compound or a closely related series of compounds. The development of such a model would enable the prediction of its potential efficacy in various therapeutic areas.

Pharmacophore Elucidation

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models can be generated from a set of active compounds or from the structure of the ligand-binding site of a protein.

There are no published studies that have elucidated a specific pharmacophore model based on this compound. A pharmacophore elucidation study would identify the key chemical features of this compound, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, that are critical for its potential biological interactions. This information would be invaluable for the design of new molecules with similar or improved activity.

Biological Activities and Mechanistic Insights in Vitro Studies

Antioxidant Activity and Free Radical Scavenging Mechanisms

Diethyl 2-(4-hydroxybenzylidene)malonate has demonstrated notable antioxidant potential, an activity largely attributed to its phenolic nature. The compound's ability to neutralize free radicals is central to this property and is primarily governed by the structural elements of the molecule.

Role of the Phenolic Hydroxyl Group in Redox Processes

The key to the antioxidant capacity of this compound is the phenolic hydroxyl (-OH) group attached to the benzylidene ring. Phenolic compounds are well-regarded as potent antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. This process, often occurring via a hydrogen atom transfer (HAT) mechanism, converts the highly reactive free radical into a more stable, non-radical species, thereby terminating the oxidative chain reaction.

Upon donating a hydrogen atom, the phenolic compound itself becomes a phenoxyl radical. The stability of this newly formed radical is crucial; a more stable phenoxyl radical corresponds to a more effective antioxidant. In the case of this compound, the resulting radical is stabilized by resonance, where the unpaired electron can be delocalized across the aromatic ring. The presence of the electron-donating hydroxyl group facilitates this stabilization. This inherent structural feature allows the compound to act as a potent free-radical scavenger, which is a key mechanism for mitigating oxidative stress.

Comparative Studies with Known Antioxidants

The efficacy of an antioxidant compound is typically quantified by comparing its activity against established standards. Common in vitro assays used for this purpose include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. e3s-conferences.orgnih.govresearchgate.net These tests measure the concentration of a compound required to scavenge 50% of the radicals in the solution, a value known as the IC50. A lower IC50 value indicates greater antioxidant activity.

While specific comparative data for this compound is not extensively detailed in the available literature, its performance would be benchmarked against standards like ascorbic acid (Vitamin C), Trolox (a water-soluble Vitamin E analog), and quercetin. isca.meresearchgate.netscielo.br Based on its phenolic structure, it is hypothesized to exhibit significant radical scavenging activity.

Table 1: Conceptual Framework for Comparative Antioxidant Activity (IC50 Values in µg/mL) This table illustrates how the antioxidant activity of a test compound is typically presented in comparison to standards. The values are conceptual.

| Compound | DPPH Assay (IC50) | ABTS Assay (IC50) |

|---|---|---|

| This compound | Hypothesized Low Value | Hypothesized Low Value |

| Ascorbic Acid (Standard) | ~4.97 | Varies by study |

| Trolox (Standard) | Varies by study | ~2.34 |

| Quercetin (Standard) | ~4.97 | Varies by study |

Antimicrobial Efficacy

Derivatives of benzylidene malonates and related hydroxybenzylidene structures have shown promise as antimicrobial agents. These compounds are being investigated for their potential to combat a range of pathogenic microorganisms, including bacteria and fungi.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Research into structurally similar compounds suggests that the hydroxybenzylidene moiety is a key pharmacophore for antibacterial action. Studies on various derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, although activity is often more pronounced against Gram-positive strains. rsc.orgnih.gov

For instance, N'-benzylidene-4-hydroxybenzohydrazide, a related compound, has shown activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative). researchgate.net Another class, hydroxybenzylidene-indolinones, was found to possess antibacterial activities specifically against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), but did not affect the growth of E. coli. rsc.org This suggests a potential mechanism specific to Gram-positive bacteria. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antibacterial efficacy.

Table 2: Antibacterial Activity (MIC in µg/mL) of Structurally Related Compounds This table presents data from derivatives to illustrate the potential antibacterial spectrum.

| Compound Class/Derivative | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Reference |

|---|---|---|---|

| (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide | 2 (MRSA strain) | Not Reported | nih.gov |

| Hydroxybenzylidene-indolinones | Active | Inactive | rsc.org |

| N'-benzylidene-4-hydroxybenzohydrazide | 1000 | 1000 | researchgate.net |

Antifungal Activity Against Fungal Pathogens

The antifungal potential of this class of compounds has also been explored. Diethyl 2-((arylamino)methylene)malonates, which are structurally related to the subject compound, have been identified as mycelial growth inhibitors against the plant pathogen Fusarium oxysporum. mdpi.com Other studies have demonstrated that benzylidene derivatives can be effective against human fungal pathogens like Candida albicans. researchgate.netzsmu.edu.ua For example, N'-benzylidene-4-hydroxybenzohydrazide showed activity against Candida albicans with an MIC of 500 ppm. researchgate.net

Table 3: Antifungal Activity (MIC) of Structurally Related Compounds This table presents data from derivatives to illustrate potential antifungal activity.

| Compound Class/Derivative | Fungal Pathogen | MIC Value | Reference |

|---|---|---|---|

| N'-benzylidene-4-hydroxybenzohydrazide | Candida albicans | 500 ppm | researchgate.net |

| Diethyl 2-((arylamino)methylene)malonates | Fusarium oxysporum | IC50 values as low as 0.013 µM | mdpi.com |

Mechanisms of Antimicrobial Action (e.g., Cell Wall Disruption, Enzyme Inhibition)

The mechanisms through which hydroxybenzylidene compounds exert their antimicrobial effects are multifaceted. For phenolic compounds in general, proposed mechanisms include the disruption of bacterial cell membranes, leading to the leakage of intracellular contents and cell death. mdpi.com

More specific mechanisms have been identified for certain derivatives. For example, the antibacterial action of hydroxybenzylidene-indolinones against Gram-positive bacteria has been linked to the inhibition of c-di-AMP synthase (DAC), an essential enzyme in many human pathogens like Staphylococcus aureus. rsc.org This inhibition disrupts crucial physiological processes regulated by the c-di-AMP signaling pathway. Other potential mechanisms include the inhibition of essential enzymes like DNA gyrase or the disruption of microbial biofilm formation, which is a key factor in antibiotic resistance. zsmu.edu.uanih.gov

Enzyme Inhibition Profiles

Cyclooxygenase (COX-1 and COX-2) Inhibition Studies

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key mediators of inflammation through the production of prostaglandins. nih.gov Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects that can accompany the inhibition of the constitutively expressed COX-1 isoform. nih.gov

Direct experimental data from in vitro assays quantifying the inhibitory concentration (IC₅₀) or percentage of inhibition of this compound against COX-1 and COX-2 is not extensively documented in the current scientific literature. However, the broader class of benzylideneacetophenones (chalcones), which share structural similarities with benzylidenemalonates, has been noted for anti-inflammatory properties. nih.gov Structure-activity relationship studies on these related compounds suggest that the nature and position of substituents on the phenyl ring play a crucial role in their biological activity. nih.gov

Table 1: COX-1 and COX-2 Inhibition Data for this compound (Note: Specific experimental data for this compound is not readily available in the reviewed literature. This table serves as a template for the type of data generated in such studies.)

| Enzyme | Inhibition Parameter | Value | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| COX-1 | IC₅₀ (µM) | Data Not Available | Data Not Available |

| COX-2 | IC₅₀ (µM) | Data Not Available |

Other Enzyme Target Modulations (e.g., HIV Integrase for Derivatives)

Human Immunodeficiency Virus (HIV) integrase is a critical enzyme for viral replication, making it a significant target for antiretroviral therapy. nih.gov This enzyme facilitates the integration of the viral DNA into the host cell's genome through two main catalytic reactions: 3'-processing and strand transfer. nih.gov

While a wide array of chemical scaffolds have been investigated as HIV integrase inhibitors, including diketo acids and polyhydroxylated aromatic compounds, specific studies on derivatives of this compound for this activity are not prominent in the available literature. The development of HIV integrase inhibitors has largely focused on compounds capable of chelating the divalent metal ions essential for the enzyme's catalytic activity. nih.gov Research into the potential modulation of other enzyme targets by this compound or its direct derivatives is an area that requires further investigation.

Cellular Interaction and Bioavailability Studies (In Vitro)

Protein Binding Investigations

The extent to which a compound binds to plasma proteins, such as albumin and α1-acid glycoprotein (B1211001) (AAG), significantly influences its pharmacokinetic and pharmacodynamic properties by affecting its distribution and the concentration of the free, active drug. nih.gov These interactions are commonly investigated in vitro using techniques like equilibrium dialysis. nih.gov

Specific experimental data on the in vitro plasma protein binding of this compound could not be identified in the reviewed literature. Such studies would be essential to determine its unbound fraction in plasma, which is critical for understanding its potential biological activity and disposition.

Cellular Uptake and Distribution Studies

Understanding how a compound is taken up by cells and distributed within them is fundamental to evaluating its mechanism of action at a cellular level. In vitro cell culture models are typically used to quantify the rate and extent of cellular penetration and to identify any active transport or passive diffusion mechanisms involved.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

While specific SAR studies for this compound are limited, analysis of related benzylidenemalononitrile (B1330407) (BMN) compounds provides valuable insights into how structural modifications may influence biological activity. researchgate.net Studies on a series of BMNs have shown that the electronic properties of substituents on the benzylidene ring are critical determinants of their capacity to induce protective genes like heme oxygenase 1 (HO-1). researchgate.net

Key findings from SAR studies on related benzylidene compounds include:

Electron-withdrawing groups (e.g., -NO₂, -CN, halogens) on the phenyl ring tend to increase certain biological activities. researchgate.net

Electron-donating groups (e.g., -OH, -OCH₃) in the ortho or para positions can significantly decrease activity. researchgate.net

For this compound, the para-hydroxy group is an electron-donating group, which, based on the SAR of related BMNs, might influence its specific biological profile. researchgate.net Altering this substituent or introducing others on the phenyl ring would likely modulate its potency and selectivity towards various biological targets. For instance, in benzylideneacetophenone derivatives, the presence of electron-donating groups at the para-position of both aromatic rings was found to enhance anti-inflammatory and antioxidant activities. nih.gov

Table 2: General Structure-Activity Relationships for Benzylidene Analogs

| Structural Modification | Position on Phenyl Ring | Effect on Biological Activity (in related compounds) |

|---|---|---|

| Electron-Donating Group (-OH, -OCH₃) | Para | Can enhance anti-inflammatory activity in some scaffolds nih.gov but decrease HO-1 induction in others. researchgate.net |

| Electron-Withdrawing Group (-NO₂, -CN) | Varies | Generally increases HO-1 induction activity. researchgate.net |

| Halogen Substitution (-Cl, -Br) | Varies | Acts as an electron-withdrawing group, often increasing activity. researchgate.net |

Further synthesis and biological evaluation of analogs of this compound are necessary to establish a definitive SAR for this specific chemical scaffold.

Applications in Materials Science and Ligand Design

Functional Materials Development

The compound's reactive sites and capacity for intermolecular interactions are leveraged in the creation of new functional materials, from specialized polymers to organized supramolecular structures.

The malonate functional group is a key feature for integrating this compound into larger polymeric systems. Research on similar molecules, such as diethyl methylidene malonate (DEMM), has demonstrated that these types of monomers can be chemically grafted onto commodity polymer substrates. rsc.org For instance, malonates can be polymerized from surfaces like poly(ethylene-co-acrylic acid) (pEAA) under ambient conditions. rsc.org This process allows for the creation of polymer coatings that are covalently bonded to the substrate, which can enhance surface properties like durability and adhesion for use in high-wear environments such as biomedical devices and micro-electronics. rsc.org The presence of the 4-hydroxybenzylidene group offers an additional site for modification or interaction within the polymer matrix, potentially introducing properties like antioxidant activity or UV protection.

Supramolecular chemistry relies on non-covalent interactions to build large, well-organized assemblies. Diethyl 2-(4-hydroxybenzylidene)malonate is well-suited for this purpose due to its ability to participate in hydrogen bonding. The molecule possesses both a hydrogen bond donor (the phenolic hydroxyl group) and hydrogen bond acceptors (the two carbonyl oxygen atoms). This arrangement facilitates the formation of non-covalent structures such as dimers and larger cyclic oligomers through intermolecular hydrogen bonds. researchgate.net These self-assembling capabilities are fundamental to designing crystal structures, liquid crystals, and other organized molecular systems where precise control over molecular arrangement is crucial.

Coordination Chemistry and Metal Complexation

The oxygen atoms within the hydroxyl and carbonyl groups of this compound act as electron-donating sites, making the molecule an effective ligand for coordinating with metal ions.

A chelating agent is a ligand that can bind to a single central metal ion through multiple donor atoms, forming a stable, ring-like structure known as a chelate. nih.gov this compound possesses the necessary features to act as a chelator. The presence of multiple oxygen donor atoms allows it to coordinate with a metal ion in a bidentate or potentially polydentate fashion. researchgate.netmdpi.com The formation of these stable chelate complexes is critical in applications where controlling metal ion activity is necessary. nih.gov The oxygen-rich structure suggests a particular affinity for hard metal ions like Fe³⁺, Al³⁺, and Cu²⁺. nih.gov Studies on other ligands containing malonate moieties have confirmed their ability to participate in the coordination of metal ions, contributing to the formation of stable octahedral complexes. mdpi.com

The synthesis of metal complexes with this ligand typically involves reacting this compound with a metal salt (e.g., chlorides or acetates of cobalt, nickel, copper, or zinc) in a suitable solvent like ethanol (B145695). nih.govsbmu.ac.irjmchemsci.com The mixture is often heated to facilitate the reaction, after which the resulting solid complex can be isolated. nih.govsbmu.ac.ir

The characterization of these newly formed metal complexes is carried out using a suite of analytical techniques to confirm the structure and coordination mode.

| Analytical Technique | Information Obtained |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirms the coordination of the ligand to the metal ion. A noticeable shift in the stretching frequency of the carbonyl (C=O) groups to lower wavenumbers indicates their involvement in bonding with the metal. researchgate.net |

| UV-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the complex and helps to infer the geometry around the central metal ion (e.g., octahedral, square-planar, or tetrahedral). sbmu.ac.ir |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used to determine the structure of the ligand and its complexes in solution, particularly for diamagnetic metal ions like Zn(II). cumhuriyet.edu.tr |

| Mass Spectrometry | Helps to determine the molecular weight and fragmentation pattern of the complex, confirming its overall composition. cumhuriyet.edu.tr |

| Molar Conductance Measurements | Indicates whether the complex is an electrolyte or non-electrolyte in solution, which helps to clarify whether anions are part of the coordination sphere. jmchemsci.com |

Studies on related diethyl malonate complexes show that the magnitude of the shift in the carbonyl stretching vibration in the IR spectrum is dependent on the specific metal ion, often following the Irving-Williams sequence for divalent metals. researchgate.net

Chemosensor and Fluorophore Development (if applicable to specific derivatives)

While this compound itself is not typically cited as a chemosensor, its molecular framework is highly suitable for designing derivatives that can function as fluorescent probes. The core structure combines a potential fluorophore unit (the substituted styrene system) with a reactive site (the malonate group).

The diethyl malonate moiety can serve as a recognition site for specific analytes. nih.gov For example, fluorescent probes based on a diethyl malonate recognition site have been successfully developed for detecting hydrazine (N₂H₄). nih.gov The operating principle of such sensors often involves a reaction between the analyte and the probe, which induces a change in the probe's electronic structure and results in a measurable change in its fluorescence intensity (a "turn-on" or "turn-off" response). nih.gov By chemically modifying the phenolic group or the benzylidene bridge of this compound, it is possible to tune the electronic properties and create derivatives that can selectively detect various ions or molecules through changes in their optical properties.

Q & A

Q. What are the common synthetic routes for preparing diethyl 2-(4-hydroxybenzylidene)malonate?

this compound is typically synthesized via Knoevenagel condensation , where diethyl malonate reacts with 4-hydroxybenzaldehyde in the presence of a base (e.g., piperidine or ammonium acetate) under reflux conditions. The reaction proceeds via deprotonation of the active methylene group in diethyl malonate, followed by nucleophilic attack on the aldehyde carbonyl group, forming the α,β-unsaturated ester . For asymmetric synthesis, organocatalysts like L-proline can enhance enantioselectivity, as demonstrated in analogous Michael additions involving diethyl malonate derivatives .

Q. How is the structural characterization of this compound performed?

Structural confirmation relies on:

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a versatile intermediate for:

- Heterocyclic synthesis: Reacts with amines or hydrazines to form pyridines, pyrimidines, or quinazolines .

- Polymer precursors: The conjugated double bond enables photopolymerization or Diels-Alder reactions for functional materials .

Advanced Research Questions

Q. How do reaction conditions influence the stereoselectivity of Knoevenagel condensations involving diethyl malonate derivatives?

- Solvent polarity: Polar aprotic solvents (e.g., DMF) stabilize enolate intermediates, enhancing reaction rates but may reduce stereocontrol.

- Catalyst design: Bifunctional thiourea catalysts enable asymmetric Knoevenagel reactions by activating both the aldehyde (via H-bonding) and the malonate (via base abstraction) .

- Temperature: Lower temperatures favor kinetic control, improving selectivity for the trans-isomer due to reduced thermal isomerization .

Q. Why does hydrolysis of this compound under basic conditions fail to yield the corresponding malonic acid?

Hydrolysis of α,β-unsaturated malonates is often complicated by decarboxylation under basic conditions. For example, in studies on fluorinated analogs, basic hydrolysis (KOH/EtOH) led to decomposition, while acidic conditions (HBr/AcOH) yielded the acetic acid derivative via decarboxylation of the transient malonic acid . This suggests that steric and electronic effects from substituents (e.g., electron-withdrawing groups) destabilize the malonate intermediate, promoting CO₂ loss .

Q. What analytical techniques are critical for resolving contradictions in reaction mechanisms involving diethyl malonate derivatives?

- Pulsed EPR spectroscopy: Identifies radical intermediates in photochemical reactions (e.g., addition of photo-generated radicals to maleate/fumarate esters) .

- EXAFS/ATR-FTIR: Resolves ternary surface complexes in sorption studies (e.g., Pb-malonate-hematite interactions) .

- Chiral HPLC: Quantifies enantiomeric excess in asymmetric syntheses, as seen in L-proline-catalyzed Michael additions .

Q. How can computational methods aid in optimizing the synthesis of this compound derivatives?

- DFT calculations: Predict transition-state geometries and activation energies for condensation reactions, guiding catalyst selection .

- Molecular docking: Screens ligand-receptor interactions for biologically active derivatives (e.g., kinase inhibitors) .

Methodological Considerations

Q. What strategies mitigate thermal degradation during the synthesis of α,β-unsaturated malonates?

- Low-temperature reflux: Use ice baths or controlled heating (e.g., <80°C) to prevent retro-Knoevenagel reactions.

- Inert atmosphere: Nitrogen or argon reduces oxidative decomposition of sensitive intermediates .

Q. How is the purity of this compound validated in complex reaction mixtures?

- Combined chromatography: Flash column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted aldehyde and side products.

- Mass spectrometry (HRMS): Confirms molecular ion peaks (e.g., m/z 278.30 for C₁₄H₁₈N₂O₄) .

Contradictions and Open Questions

- Decarboxylation vs. hydrolysis: While acidic hydrolysis of diethyl malonate derivatives typically yields acetic acids, fluorinated analogs (e.g., 2-(perfluorophenyl)malonate) resist hydrolysis entirely, suggesting substituent-dependent reactivity .

- Catalyst generality: Organocatalysts like L-proline show high enantioselectivity in Michael additions but may fail in bulkier substrates due to steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.